1-Chloro-3-(cyclopentylsulfanyl)benzene

説明

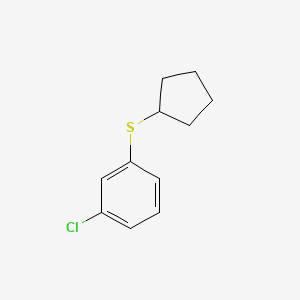

1-Chloro-3-(cyclopentylsulfanyl)benzene is a halogenated aromatic compound featuring a chlorobenzene core substituted at the meta position with a cyclopentylsulfanyl group (C₅H₉S–). This structural motif combines the electron-withdrawing effects of chlorine with the steric bulk and moderate electron-donating capacity of the cyclopentylsulfanyl moiety.

特性

IUPAC Name |

1-chloro-3-cyclopentylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTYHKQEWGPRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Chloro-3-(cyclopentylsulfanyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene is treated with cyclopentylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

化学反応の分析

Types of Reactions

1-Chloro-3-(cyclopentylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the cyclopentylsulfanyl group

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products

科学的研究の応用

1-Chloro-3-(cyclopentylsulfanyl)benzene is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is employed in the synthesis of specialty chemicals and materials

作用機序

The mechanism of action of 1-chloro-3-(cyclopentylsulfanyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the cyclopentylsulfanyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related aryl sulfides and chloroaromatics, focusing on substituent effects, reactivity, and toxicity. Key analogues include:

Key Comparative Insights

Substituent Effects on Reactivity Cyclopentylsulfanyl vs. However, its cyclic structure may enhance stability in photoredox catalysis systems, as seen in analogous styrene derivatives . Sulfanyl (S–) vs. Sulfonyl (SO₂–): Sulfonyl groups (e.g., in 1-Chloro-3-(phenylsulfonyl)benzene) are strongly electron-withdrawing, whereas sulfanyl groups are weakly electron-donating. This difference significantly impacts electronic properties and reaction pathways, such as electrophilic aromatic substitution or participation in redox reactions .

Halogen Influence

- Chlorine (Cl) in the target compound vs. bromine (Br) in analogues like 1-Bromo-3-(phenylsulfanylmethyl)benzene affects bond dissociation energy and reactivity. Chlorine’s higher electronegativity may favor oxidative stability, while bromine’s polarizability could enhance radical-mediated reactions .

Toxicity and Safety

- m-Chlorophenyl phenyl sulfide (LD₅₀ = 1324 mg/kg in rats) provides a benchmark for aryl sulfides. The cyclopentylsulfanyl variant may exhibit lower acute toxicity due to reduced lipophilicity compared to phenyl-substituted analogues .

Synthetic Utility Alkylation and reductive alkylation strategies used for benzimidazolone derivatives (e.g., 1-chloro-3-(p-fluorophenoxy)propane in Scheme 1 of ) suggest that the target compound could serve as an intermediate in synthesizing CNS-penetrant pharmaceuticals, leveraging its balanced steric and electronic profile.

Data Table: Physicochemical Comparison

| Property | This compound | m-Chlorophenyl phenyl sulfide | 1-Chloro-3-(butylthio)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 212.74 | 220.72 | 200.78 |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~3.8 |

| Toxicity (LD₅₀, oral rat) | Not reported | 1324 mg/kg | Not reported |

| Key Application | Hypothetical: Pharmaceutical intermediate | Agrochemicals (e.g., sulfenone analogues) | Organic synthesis intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。